4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted at the 4-position with a 4-cyanophenyl group and at the 2-position with a benzamide moiety. The benzoyl group at the para position of the benzamide introduces additional aromatic bulk, which may influence molecular interactions in biological systems. The 4-cyanophenyl substituent on the thiazole ring is a recurring motif in bioactive molecules, often associated with enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNCNGHGIPIYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound.
Formation of the Benzamide Core: The benzamide core is typically formed through an amide coupling reaction, where a benzoyl chloride reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide () Structure: Differs from the target compound by replacing the benzoyl group with a phenoxy-substituted benzamide. No direct activity data are provided, but structural similarity suggests overlapping biological targets .
3-{(4-Aminophenyl)[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]Amino}Propanoic Acid (6d, ) Structure: Shares the 4-cyanophenyl-thiazole core but incorporates an aminophenyl-triazole-propanoic acid chain. Activity: Exhibits the highest cytotoxic activity among tested compounds, alongside potent antioxidant effects (reducing power: 6d > 6c > 6e > BHT). The additional amino and carboxylic acid groups likely enhance solubility and target engagement .
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide () Structure: Substitutes the 4-cyanophenyl group with 4-nitrophenyl and adds a sulfamoyl-bis(methoxyethyl) moiety. Activity: Demonstrates 119.09% growth modulation (p < 0.05), suggesting that electron-withdrawing nitro groups may enhance bioactivity in certain assays compared to cyano substituents .
4-Benzoyl-N-(4,5-Dihydronaphtho[1,2-d][1,3]Thiazol-2-yl)Benzamide () Structure: Replaces the 4-cyanophenyl-thiazole with a dihydronaphthothiazole system. Significance: The fused aromatic system increases lipophilicity, which may improve membrane permeability but reduce solubility. Biological data are unavailable, but structural rigidity could influence binding specificity .
Computational and Similarity Analyses
- Docking Studies : Compounds like ZINC5154833 (glide score: −6.591) and F5254-0161 (glide score: −6.41) highlight the importance of sulfonamide and trifluoromethyl groups in stable protein interactions, which may guide optimization of the target compound’s benzoyl group .
Data Tables
Table 1: Key Structural Analogs and Activities
Biological Activity
4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features, including a benzamide core, a thiazole ring, and a cyanophenyl group. This article explores the biological activities associated with this compound, focusing on its potential pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiazole ring is known to engage with enzymes and receptors, potentially modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the benzamide moiety may form hydrogen bonds with target molecules, stabilizing the compound-protein complex .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing thiazole rings often display cytotoxic activity against various cancer cell lines. For instance, related thiazole compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer efficacy of these compounds.
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of functional groups such as hydroxyl or methoxy has been linked to increased antimicrobial efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar thiazole-containing compounds have been evaluated for their ability to inhibit inflammatory mediators and pathways, indicating potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities Summary
| Biological Activity | Effect | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | Cytotoxic | IC50 = 1.61 - 1.98 µg/mL | |
| Antimicrobial | Bactericidal | Comparable to norfloxacin | |
| Anti-inflammatory | Inhibitory | Not quantified |
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Anticancer Study : A recent study focused on a series of thiazole derivatives demonstrated their effectiveness against various cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Investigation : Another research effort evaluated the antimicrobial effects of several thiazole-based compounds against common pathogens, revealing promising results that support further exploration into their clinical applications .
- Inflammatory Response Assessment : A study examining the anti-inflammatory properties of thiazole derivatives found that certain compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential for therapeutic use in inflammatory conditions.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a thiazole derivative (e.g., 4-(4-cyanophenyl)-1,3-thiazol-2-amine) with benzoyl chloride. Key steps include:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Coupling Reactions : Use of coupling agents like EDC/HOBt in anhydrous DMF or DMSO to minimize hydrolysis .
- Optimization : Control reaction temperature (60–80°C), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ catalysts (e.g., DMAP) to accelerate amide bond formation. Yields >80% are achievable with purified intermediates .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~165 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- FTIR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~2200 cm⁻¹ (C≡N) validate functional groups .
- HPLC-MS : Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound compared to its structural analogs?
- Methodological Answer :
- Analog Synthesis : Replace the cyanophenyl group with halogens (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) to assess electronic effects on bioactivity .
- Bioactivity Assays : Conduct parallel in vitro testing (e.g., enzyme inhibition IC₅₀, cytotoxicity in cancer cell lines) using standardized protocols (e.g., MTT assay for viability). Compare results with parent compound .
- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like kinases or proteases. Validate with experimental IC₅₀ values .
Q. What methodologies are recommended for analyzing contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, substrate concentration) to rule out variability .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of differences. Use Hill plots to compare dose-response curves .
- Cross-Validation : Compare results with structurally similar inhibitors (e.g., benzamide-thiazole derivatives) to identify trends in potency .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use GOLD or Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds with the benzamide carbonyl and π-π stacking with the thiazole ring .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Q. How can the mechanism of action of this compound be elucidated, particularly regarding its interaction with cellular pathways?
- Methodological Answer :
- Pathway Inhibition Studies : Treat cells (e.g., MCF-7, HeLa) with the compound and analyze downstream markers via Western blot (e.g., phosphorylation status of ERK/AKT) .
- siRNA Knockdown : Silence putative targets (e.g., EGFR, VEGFR) to observe rescue effects on cell proliferation .
- Metabolomics : Use LC-MS to profile changes in metabolites (e.g., ATP, NADH) and map affected pathways (e.g., glycolysis, apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
